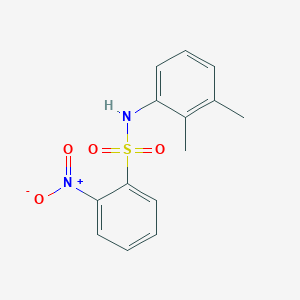

N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-10-6-5-7-12(11(10)2)15-21(19,20)14-9-4-3-8-13(14)16(17)18/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUICVKDMQGVFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001238864 | |

| Record name | N-(2,3-Dimethylphenyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117561-96-3 | |

| Record name | N-(2,3-Dimethylphenyl)-2-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117561-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,3-Dimethylphenyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Synthesis Protocol

The primary method for synthesizing N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide involves the reaction of 2-nitrobenzenesulfonyl chloride with 2,3-dimethylaniline under controlled conditions. The procedure follows these steps:

Reaction Mechanism and Stoichiometry

The synthesis exploits the nucleophilic attack of the amine group (-NH₂) in 2,3-dimethylaniline on the electrophilic sulfur atom in 2-nitrobenzenesulfonyl chloride. This results in the displacement of the chloride ion and the formation of the sulfonamide bond (-SO₂-NH-). The reaction is typically conducted in a 1:1 molar ratio to minimize side products such as bis-sulfonamides or unreacted starting materials.

Procedure Details

- Reagent Mixing : 2-Nitrobenzenesulfonyl chloride (1 equiv.) is combined with 2,3-dimethylaniline (1 equiv.) in a polar aprotic solvent (e.g., ethanol or dichloromethane).

- Heating : The mixture is refluxed for 15 minutes to ensure complete reaction.

- Work-Up : The solution is cooled to room temperature and poured into ice-cold water (100 mL) to precipitate the product.

- Purification : The crude solid is filtered, washed sequentially with cold water and dilute hydrochloric acid to remove residual sulfonyl chloride and aniline, and recrystallized from ethanol to yield pure this compound.

Table 1: Synthesis Parameters for this compound

Characterization

The product is validated via:

- Melting Point Analysis : A sharp melting point of 138°C confirms purity.

- Infrared Spectroscopy : Peaks corresponding to sulfonamide (-SO₂-NH-) and nitro (-NO₂) groups are observed.

- X-ray Crystallography : Reveals intramolecular hydrogen bonds between amide H-atoms and nitro oxygen atoms, forming S(7) motifs.

Comparative Analysis with Analogous Sulfonamides

The synthesis of this compound shares similarities with related compounds, underscoring the generality of sulfonamide preparation methods:

N-(3,5-Dimethylphenyl)-4-Nitrobenzenesulfonamide

This derivative is synthesized using 4-nitrobenzenesulfonyl chloride and 3,5-dimethylaniline under identical conditions. The crystal structure shows zigzag chains via N–H⋯O hydrogen bonds, analogous to the title compound’s intramolecular interactions.

N-(2,3-Dichlorophenyl)-2-Nitrobenzenesulfonamide

Prepared from 2-nitrobenzenesulfonyl chloride and 2,3-dichloroaniline, this compound exhibits a twisted conformation at the S–N bond (torsion angle: 61.15°) and bifurcated hydrogen bonding. These features highlight the role of substituents in dictating molecular geometry.

Table 2: Structural Comparison of Sulfonamide Derivatives

Optimization and Practical Considerations

Solvent Selection

Ethanol is preferred for its ability to dissolve both reactants and facilitate precipitation upon cooling. Alternatives like dichloromethane may accelerate reaction rates but complicate purification.

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Exposure to moisture can hydrolyze sulfonyl chlorides to sulfonic acids. This is mitigated by using anhydrous solvents and rapid work-up.

Byproduct Formation

Excess aniline may lead to bis-sulfonamides. Strict stoichiometric control and acid washing address this issue.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of sulfone derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of N-(2,3-dimethylphenyl)-2-aminobenzenesulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and anti-cancer agents.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in bacteria and thus exerting an antibacterial effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2,3-Dichlorophenyl)-2-nitrobenzenesulfonamide

- Substituent Effects: Replacing methyl groups with chlorine atoms at the ortho and meta positions of the anilino ring alters conformational preferences. The N–H bond adopts a syn conformation relative to both Cl atoms, contrasting with the anti orientation observed in the dimethyl analog .

- Hydrogen Bonding : The dichloro derivative forms stronger intermolecular N–H···O bonds due to electron-withdrawing Cl substituents, enhancing crystal packing efficiency compared to the methylated analog .

N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide

- Conformational Flexibility : The N–H bond is syn to the meta-methyl group but anti to the ortho-methyl group, resulting in a torsional angle of 71.41° at the S–N bond. This contrasts with the -60.37° and 58.81° angles in the 2,3-dimethyl analog, highlighting substituent-dependent steric effects .

- Crystal Packing: Dihedral angles between the sulfonyl and anilino rings are 51.07° (vs. 53.67° and 56.99° in the 2,3-dimethyl compound), leading to distinct molecular stacking patterns .

N-(3,5-Dimethylphenyl)-2-nitrobenzenesulfonamide

- Symmetry Effects: The para-methyl substitution reduces steric hindrance, allowing for a more planar arrangement between the sulfonyl and anilino rings. However, detailed conformational data remain less explored compared to the 2,3- and 2,5-dimethyl analogs .

N-(2,6-Dimethylphenyl)-2-nitrobenzenesulfonamide Derivatives

- Functionalization: Reduction of the nitro group in this derivative yields 2-aminobenzenesulfonamide intermediates, which are precursors for bioactive heterocycles like 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxides.

Structural and Functional Data Tables

Table 1: Comparative Conformational and Crystallographic Data

Biological Activity

N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group and a nitro group attached to an aromatic ring. The presence of these functional groups is crucial for its biological activity. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis, while the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

The primary mechanism of action involves:

- Antibacterial Activity : The sulfonamide group inhibits the enzyme dihydropteroate synthase, disrupting folic acid synthesis in bacteria. This leads to bacteriostatic effects against a range of bacterial strains.

- Cytotoxic Effects : The nitro group can be reduced to form reactive species that induce oxidative stress in cells, potentially leading to apoptosis .

Biological Activity Overview

This compound has been studied for various biological activities:

Study 1: Antibacterial Efficacy

In a study examining the antibacterial properties of this compound against common pathogens, the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL depending on the bacterial strain tested.

Study 2: Cytotoxicity Assessment

Research conducted on human cancer cell lines revealed that this compound exhibited cytotoxic effects with IC50 values ranging from 15 to 25 µM. The mechanism was attributed to the generation of reactive oxygen species (ROS) leading to apoptosis .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2,3-dimethylaniline. The reaction conditions include:

- Reagents : 2-nitrobenzenesulfonyl chloride and 2,3-dimethylaniline.

- Procedure : Mix reagents in a stoichiometric ratio and heat for 15 minutes.

- Purification : Filter the resultant solid and recrystallize from ethanol.

The product is characterized by its melting point (138°C) and spectral analysis techniques such as infrared spectroscopy .

Q & A

Q. What are the established synthetic routes for N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide, and how can reaction conditions be optimized for purity?

The compound is synthesized via nucleophilic substitution between 2-nitrobenzenesulfonyl chloride and 2,3-dimethylaniline. Key steps include:

- Reaction conditions : Boiling in a polar aprotic solvent (e.g., ethanol) under reflux for 15 minutes to ensure complete coupling .

- Purification : Post-reaction cooling, filtration, and washing with cold water/dilute HCl to remove unreacted sulfonyl chloride and aniline. Recrystallization from ethanol yields pure crystals (m.p. 138°C) .

- Yield optimization : Stoichiometric control (1:1 molar ratio) and inert atmosphere minimize side reactions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- ¹H-NMR : Identifies aromatic protons and methyl groups (e.g., δ 2.25 ppm for methyl groups, δ 7.2–8.5 ppm for aromatic protons) .

- IR spectroscopy : Confirms sulfonamide (-SO₂NH-) stretches (1320–1160 cm⁻¹) and nitro group (-NO₂) absorption near 1520 cm⁻¹ .

- Mass spectrometry (EIMS) : Molecular ion peak at m/z 306.33 confirms the molecular formula C₁₄H₁₄N₂O₄S .

Advanced Research Questions

Q. How do substituent positions (e.g., 2,3-dimethyl vs. 2,5-dimethyl) influence molecular conformation and crystal packing?

- Torsional angles : In the 2,3-dimethyl derivative, the S–N bond torsional angles are -60.37° and 58.81°, leading to a twisted conformation. In contrast, the 2,5-dimethyl analog has a torsional angle of 71.41°, altering intramolecular interactions .

- Dihedral angles : The sulfonyl and anilino rings form dihedral angles of 53.67° and 56.99° in the 2,3-dimethyl compound, compared to 51.07° in the 2,5-dimethyl variant, affecting π-π stacking .

Q. What intermolecular interactions stabilize the crystal structure, and how do they impact material properties?

- Hydrogen bonding : The amide H forms intramolecular H-bonds with the nitro group (O3/O7), creating an S(7) ring motif. Intermolecular N–H···O bonds generate R₂²(8) inversion dimers, crucial for lattice stability .

- Crystal packing : These interactions result in a triclinic (P1) lattice with Z = 4, cell parameters a = 8.0248 Å, b = 12.633 Å, c = 14.711 Å, and V = 1459.0 ų .

Q. How can computational methods (e.g., DFT or molecular docking) predict biological activity or reactivity?

- DFT modeling : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., nitro group reactivity).

- Docking studies : Use crystal structure data (e.g., hydrogen-bonding motifs) to predict enzyme binding, such as sulfonamide-targeted carbonic anhydrases .

Q. What strategies resolve contradictions in crystallographic data validation?

- Validation software : Use SHELXL (for refinement) and PLATON (for ADDSYM checks) to ensure structural accuracy.

- Displacement parameters : Anisotropic refinement for non-H atoms and isotropic refinement for H atoms (1.2–1.5×Ueq) reduce model bias .

Q. How does the compound’s electronic structure influence its pharmacological activity in antimicrobial assays?

- Electron-withdrawing groups : The nitro group enhances electrophilicity, potentially improving enzyme inhibition (e.g., dihydrofolate reductase).

- Bioactivity screening : Standard protocols (e.g., agar diffusion for antibacterial activity) show MIC values against S. aureus and E. coli .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing derivatives for structure-activity relationship (SAR) studies?

- Derivatization : React the parent sulfonamide with alkyl/aralkyl halides (e.g., 4a–m) in a weak basic medium (e.g., K₂CO₃/DMF) to yield analogs .

- Quality control : Monitor reactions via TLC and confirm purity by HPLC (>95%) before biological testing .

Q. How are high-resolution X-ray diffraction data collected and processed for this compound?

- Data collection : Use an Oxford Diffraction Xcalibur CCD detector with MoKα radiation (λ = 0.71073 Å).

- Absorption correction : Apply multi-scan methods (CrysAlis RED) to mitigate absorption effects (Tmin/Tmax = 0.902/0.945) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.